molecular formula C54H105FeO6 B148104 Ferric stearate CAS No. 555-36-2

Ferric stearate

Cat. No.: B148104
CAS No.: 555-36-2
M. Wt: 906.3 g/mol
InChI Key: XHQSLVIGPHXVAK-UHFFFAOYSA-K
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Description

Ferric stearate, also known as iron(III) stearate or iron(III) octadecanoate, is a metal-organic compound formed by the reaction of iron and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for this compound is C₅₄H₁₀₅FeO₆, and it typically appears as an orange-red powder .

Mechanism of Action

Target of Action

Ferric stearate, also known as Iron (III) stearate, is a metal-organic compound and a salt of iron and stearic acid with the chemical formula C54H105FeO6 . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid It is used as a catalyst in organic synthesis, a reagent in analytical chemistry, and a stabilizer in biochemistry .

Mode of Action

It is known to act as a catalyst in organic synthesis . As a catalyst, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy, thus increasing the rate of the reaction.

Biochemical Pathways

It is known that this compound is used as a stabilizer in biochemistry , suggesting that it may interact with biochemical pathways to maintain stability under various conditions.

Pharmacokinetics

It is known that this compound is insoluble in water but soluble in hot ethanol, toluene, chloroform, acetone, benzene, and turpentine . This suggests that its bioavailability may be influenced by these solvents.

Result of Action

It is known to be used as a catalyst in organic synthesis , suggesting that it may facilitate chemical reactions at the molecular level. As a stabilizer in biochemistry , it may also help maintain the stability of biochemical systems at the cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the presence and concentration of these solvents in the environment can affect its action . Furthermore, as a metallic soap, its stability may be influenced by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

Ferric stearate plays a significant role in biochemical reactions, particularly in the stabilization of polymers and as a pro-oxidant. It interacts with various biomolecules, including enzymes and proteins. For instance, this compound has been shown to interact with phenolic antioxidants like Irganox 1010, affecting their stabilization efficiency during thermal oxidation of polyethylene . The nature of these interactions involves the reduction of the stabilization efficiency of the antioxidant, leading to accelerated oxidative degradation of the polymer.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In polyethylene films, this compound accelerates the initiation of degradation by generating additional alkyl macroradicals and catalyzing the decomposition of alkyl hydroperoxides . This results in changes in cell function, particularly in the context of oxidative stress and degradation processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It promotes the oxidative degradation of polyethylene by generating hydrogen radicals that participate in the coupling reaction of primary alkyl macroradicals, leading to molecular weight reduction . Additionally, this compound induces the production of secondary alkyl macroradicals, which accelerates the transition to the oxidative degradation stage. These interactions highlight the compound’s role in catalyzing degradation processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can reduce the stabilization efficiency of phenolic antioxidants in both melt and solid states of polyethylene . Over time, this leads to accelerated thermal oxidation and degradation of the polymer. The stability and degradation of this compound itself also play a role in its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound in animal models are limited, general research on iron compounds indicates that varying dosages can lead to different outcomes. For instance, high doses of iron compounds can result in toxic or adverse effects, including oxidative stress and damage to cellular structures . It is essential to consider dosage thresholds to avoid potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to iron regulation and oxidative stress. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. The compound’s role in generating radicals and catalyzing degradation processes highlights its impact on metabolic pathways associated with oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in organic solvents and insolubility in water influence its localization and accumulation in specific cellular compartments . These properties affect how this compound is distributed within the cell and its overall bioavailability.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It tends to accumulate in specific compartments, such as lysosomes, mitochondria, and the endoplasmic reticulum . These localizations can affect its activity and function, particularly in processes related to oxidative stress and degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric stearate can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced by reacting stearic acid with iron salts under specific temperature and pressure conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or toluene to facilitate the process .

Chemical Reactions Analysis

Ferric stearate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Ferric stearate is unique among metal stearates due to its specific properties and applications. Similar compounds include:

This compound stands out due to its catalytic properties and its role in promoting oxidative degradation, which is not as prominent in other metal stearates .

Properties

IUPAC Name

iron(3+);octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H36O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQSLVIGPHXVAK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H105FeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80890507
Record name Octadecanoic acid, iron(3+) salt (3:1)
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Molecular Weight

906.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-36-2, 5136-76-5
Record name Iron tristearate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, iron salt (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, iron salt (1:?)
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Record name Octadecanoic acid, iron(3+) salt (3:1)
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Record name Octadecanoic acid, iron(3+) salt (3:1)
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Record name Iron tristearate
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Record name Iron stearate
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Record name FERRIC STEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ferric stearate function as a prodegradant in polyethylene (PE) films?

A1: this compound [, , ] acts as a photoinitiator, absorbing UV radiation and generating reactive species. These species attack the PE chains, initiating oxidative degradation. This process leads to chain scission, reducing molecular weight and ultimately causing the fragmentation of the plastic. []

Q2: Does the presence of this compound impact the initial stages of PE photo-oxidative degradation?

A2: Yes, research indicates that this compound significantly influences the early stages of photo-oxidative degradation in PE. [] Density functional theory (DFT) calculations suggest that the C-H bonds within the this compound ligand are more susceptible to dissociation than those in the PE matrix. This dissociation generates hydrogen radicals, which then react with primary alkyl macroradicals in PE, accelerating molecular weight reduction.

Q3: What is the molecular formula and weight of this compound?

A3: this compound is represented by the formula Fe(C₁₈H₃₅O₂)₃. Its molecular weight is approximately 906.47 g/mol. [, ]

Q4: What spectroscopic techniques are useful for characterizing this compound?

A4: Several techniques are employed, including:* Infrared Spectroscopy (IR): Identifies functional groups like carboxylates (COO-) present in the compound. [, ]* Diffuse Reflectance Spectroscopy (DRS): Provides insights into the compound's light absorption properties, crucial for its photocatalytic applications. [, ]* Scanning Electron Microscopy (SEM): Reveals surface morphology and particle size information. [, ]* X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states of elements in the compound. [, ]

Q5: How does the length of the alkyl chain in this compound derivatives influence its effectiveness as a prodegradant?

A6: Studies using ferric carboxylates with varying alkyl chain lengths (caprate, laurate, myristate, palmitate) show that shorter chains enhance photodegradation. [, ] This suggests that the mobility of alkyl radicals generated during degradation plays a key role in the process.

Q6: What is the role of this compound in photocatalytic applications?

A7: this compound can act as a photocatalyst or a co-catalyst in conjunction with other materials like TiO₂. [, ] Upon light irradiation, it generates reactive oxygen species that can degrade organic pollutants like methylene blue.

Q7: How is DFT used in understanding the degradation mechanism of PE with this compound?

A8: DFT calculations provide insights into the bond dissociation energies and reaction pathways involved in the degradation process. [] This allows researchers to understand which bonds are preferentially broken and how radicals are formed and propagate, ultimately leading to PE breakdown.

Q8: How does the type of metal ion in metal stearate complexes affect their pro-oxidative activity in polystyrene degradation?

A9: Studies comparing cobalt, cupric, and this compound demonstrate that the type of metal ion influences degradation rates. [, ] Cobalt stearate exhibited the highest activity, followed by cupric and then this compound, suggesting a relationship between the metal's redox potential and its catalytic activity in polystyrene oxidation.

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